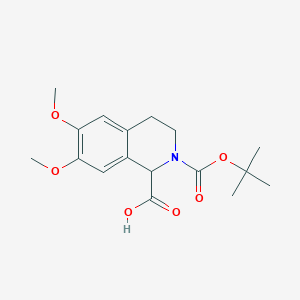
2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis: Protecting Group for Amines
The tert-butyloxycarbonyl (BOC) group is widely used as a protecting group for amines in organic synthesis . This compound, with its BOC group, can be utilized to protect amines under aqueous conditions, allowing for further reactions without affecting the amine functionality. The BOC group can be removed under acidic conditions when the protected amine needs to be liberated.
Medicinal Chemistry: Influenza Virus Inhibition
Derivatives of this compound have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain . This application is crucial in the development of antiviral drugs, particularly for treating influenza infections.
Neuropharmacology: Parkinson’s Disease Treatment
Compounds similar to 6,7-Dimethoxy-3,4–1H-isoquinoline-1-dicarboxylic acid 2-tert-butyl ester have been isolated from Mucuna pruriens, a traditional treatment for Parkinson’s disease, and act as peripheral catechol-O-methyltransferase inhibitors . This application is significant for developing treatments that manage the symptoms of Parkinson’s disease.
Agricultural Science: Fungicides and Herbicides
The structural motif of this compound is found in a variety of substances with activities such as fungicides, herbicides, and insecticides . The compound’s derivatives could be explored for potential use in protecting crops from various fungal and insect threats.
Peptide Synthesis: Dipeptide Synthesis
This compound can be used as a starting material in dipeptide synthesis . The BOC-protected amino acids derived from it are valuable intermediates in the synthesis of peptides, which have numerous applications in biochemistry and pharmaceuticals.
Material Science: Ionic Liquids
The tert-butyloxycarbonyl-protected amino acid derivatives of this compound have been used to prepare room-temperature ionic liquids . These ionic liquids have potential applications in various fields, including electrochemistry, catalysis, and materials science.
Synthetic Chemistry: Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to reactions that lead to the formation of various heterocyclic compounds . These compounds are of interest due to their wide range of applications in pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or pathways in its target environment.
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amino acid, which can then be used in further reactions.
Biochemical Pathways
The compound plays a role in the synthesis of peptides and proteins, which are crucial biochemical pathways in all living organisms. Specifically, it’s involved in the formation of Boc-protected amino acids, which are key intermediates in peptide synthesis . These protected amino acids can then participate in various biochemical reactions, contributing to the diversity and complexity of protein structures.
Result of Action
The primary result of the compound’s action is the formation of Boc-protected amino acids, which are crucial intermediates in peptide synthesis . These protected amino acids can then be used to build peptides and proteins with diverse structures and functions. In addition, the compound’s action may also result in the formation of other types of molecules, depending on the specific reactions it’s involved in.
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. For instance, the pH, temperature, and solvent conditions can affect the compound’s reactivity and the efficiency of the reactions it’s involved in . Moreover, the presence of other reactants and catalysts can also impact the compound’s behavior and the outcomes of its reactions.
properties
IUPAC Name |
6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-7-6-10-8-12(22-4)13(23-5)9-11(10)14(18)15(19)20/h8-9,14H,6-7H2,1-5H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFBUXQGFWLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588744 | |
| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
738629-59-9 | |
| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



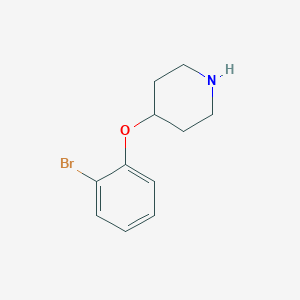
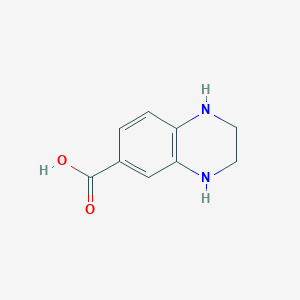
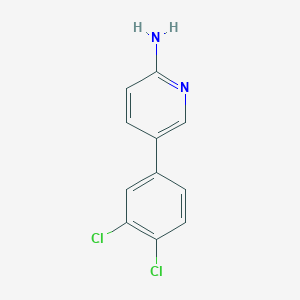
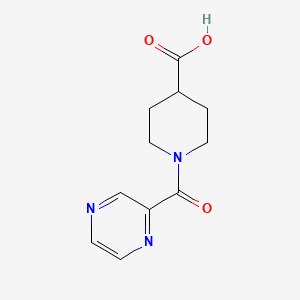
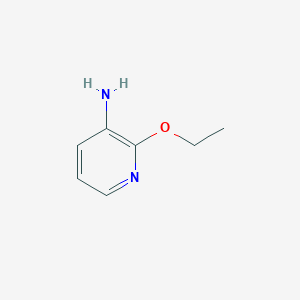

![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)
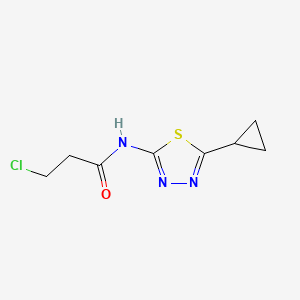

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)
